(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid
CAS No.:
Cat. No.: VC16472373
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid -](/images/structure/VC16472373.png)
Specification
Molecular Formula | C11H19NO2 |
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Molecular Weight | 197.27 g/mol |
IUPAC Name | (2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid |
Standard InChI | InChI=1S/C11H19NO2/c1-9(2,3)11-4-10(5-11,6-11)7(12)8(13)14/h7H,4-6,12H2,1-3H3,(H,13,14)/t7-,10?,11?/m1/s1 |
Standard InChI Key | XBJQYDXDUULPKW-CAZGOSDBSA-N |
Isomeric SMILES | CC(C)(C)C12CC(C1)(C2)[C@@H](C(=O)O)N |
Canonical SMILES | CC(C)(C)C12CC(C1)(C2)C(C(=O)O)N |
Introduction
Structural Features and Molecular Identity
The compound’s molecular formula is C₁₁H₁₉NO₂, with a molecular weight of 197.27 g/mol . Its stereochemistry is defined by the (2S) configuration at the chiral α-carbon, which is critical for its interactions in biological systems. The hydrochloride salt form (C₁₁H₂₀ClNO₂, molecular weight: 233.73 g/mol) enhances aqueous solubility and stability .
Key Structural Data:
Property | Free Acid Form | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₁₁H₁₉NO₂ | C₁₁H₂₀ClNO₂ |
Molecular Weight | 197.27 g/mol | 233.73 g/mol |
IUPAC Name | (2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid | (2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid hydrochloride |
SMILES | CC(C)(C)C12CC(C1)(C2)C@@HN | CC(C)(C)C12CC(C1)(C2)C@@HN.Cl |
InChIKey | XBJQYDXDUULPKW-UHFFFAOYSA-N | YNRSUKIZBZAXRK-UHFFFAOYSA-N |
CAS Number | 944313-19-3 | 944278-22-2 |
The bicyclo[1.1.1]pentane core imposes significant steric strain, resulting in a rigid, three-dimensional geometry that mimics the spatial arrangement of para-substituted benzene rings . This property makes it a valuable bioisostere in drug design.
Synthesis and Scalability
Core Synthetic Strategies
The synthesis typically involves functionalizing [1.1.1]propellane, a strained hydrocarbon, through radical or photochemical pathways :
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Light-Enabled Alkylation: Propellane reacts with alkyl iodides under UV light in flow reactors, yielding bicyclo[1.1.1]pentane iodides. This method is scalable to kilogram quantities with >90% purity .
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Iron-Catalyzed Amination: Semicarbazides react with propellane in the presence of Fe(Pc) and tert-butyl hydroperoxide (TBHP), forming BCP carboxamides .
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Hydrochloride Salt Formation: The free acid is treated with hydrochloric acid to improve solubility for biological assays .
Stereochemical Control
The (2S) configuration is achieved via chiral auxiliaries or enzymatic resolution during the final stages of synthesis . Asymmetric catalysis remains an area of active research to enhance enantiomeric excess.
Physicochemical Properties
The tert-butyl group enhances metabolic stability by shielding the BCP core from oxidative enzymes .
Applications in Medicinal Chemistry
Bioisosteric Replacement
The BCP moiety serves as a non-planar substitute for phenyl rings, improving solubility and reducing off-target interactions . For example:
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In γ-secretase inhibitors, replacing a para-fluorophenyl group with BCP maintained potency while increasing aqueous solubility by 4-fold .
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IDO1 inhibitors incorporating BCP showed reduced amide hydrolysis and improved pharmacokinetics .
Case Studies
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Neurological Disorders: BCP-based analogs of metabotropic glutamate receptor (mGluR) antagonists demonstrated retained activity with lower cytotoxicity .
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Anticancer Agents: Derivatives exhibited enhanced blood-brain barrier penetration due to reduced polarity .
Limitations
While BCP improves physicochemical properties, it often reduces binding affinity compared to aromatic counterparts. Hybrid designs combining BCP with flexible linkers are being explored to balance rigidity and adaptability .
Future Directions
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Stereoselective Synthesis: Developing catalytic methods to access (2S) and (2R) enantiomers efficiently .
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Prodrug Strategies: Leveraging the carboxylic acid group for ester prodrugs to enhance oral bioavailability.
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Targeted Delivery: Conjugating BCP-amino acids to nanoparticles for site-specific action .
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